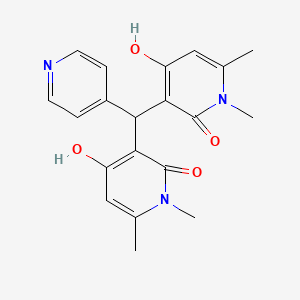
4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase IX. This inhibition leads to a reduction in the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X in laboratory experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research on 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X. One potential direction is the development of anticancer drugs based on its inhibitory activity against carbonic anhydrase IX. Another potential direction is the study of its inhibitory activity against other enzymes and its potential therapeutic applications in other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methoxy-2-(thiophen-3-yl)ethylamine in the presence of a base. The reaction yields 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide X a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-7-12(3-4-13(10)15)21(17,18)16-8-14(19-2)11-5-6-20-9-11/h3-7,9,14,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPCGZQGTJWNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


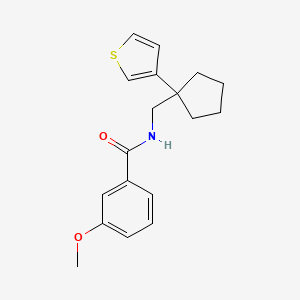

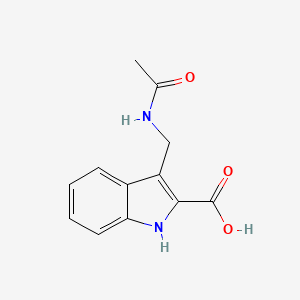
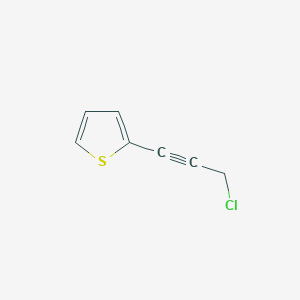
![1-(3,4-Dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2899760.png)
![(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2899761.png)
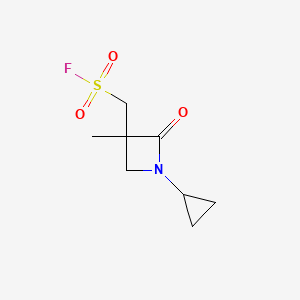
![2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2899765.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2899771.png)
